2-Chloro-2,2-difluoro-1-(3-(trifluoromethyl)phenyl)ethanone
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Overview
Description
2-Chloro-2,2-difluoro-1-(3-trifluoromethyl-phenyl)-ethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with chloro and difluoro substituents on the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(3-trifluoromethyl-phenyl)-ethanone typically involves the introduction of chloro and difluoro groups onto an aromatic ketone precursor. One common method is the halogenation of a suitable aromatic ketone using reagents such as chlorine and fluorine sources under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-(3-trifluoromethyl-phenyl)-ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity or as a probe in biochemical assays.
Medicine: Potential use in drug development or as a pharmacological tool.
Industry: Applications in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(3-trifluoromethyl-phenyl)-ethanone would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2,2-difluoro-1-phenyl-ethanone: Lacks the trifluoromethyl group.
2-Chloro-2,2-difluoro-1-(4-trifluoromethyl-phenyl)-ethanone: Similar structure but with the trifluoromethyl group in a different position.
2-Bromo-2,2-difluoro-1-(3-trifluoromethyl-phenyl)-ethanone: Bromine instead of chlorine.
Properties
Molecular Formula |
C9H4ClF5O |
---|---|
Molecular Weight |
258.57 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4ClF5O/c10-8(11,12)7(16)5-2-1-3-6(4-5)9(13,14)15/h1-4H |
InChI Key |
HLUPPTGKFKZFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(F)(F)Cl |
Origin of Product |
United States |
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